molecular formula C20H20BrN7O3 B7051789 N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide

N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide

Cat. No.: B7051789
M. Wt: 486.3 g/mol
InChI Key: UAOHQXGIJBXKCW-UHFFFAOYSA-N
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Description

N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide is a complex organic compound that features a bromobenzoyl group, a propyl chain, and a methyltetrazolylphenyl group

Properties

IUPAC Name

N-[3-[(4-bromobenzoyl)amino]propyl]-N'-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN7O3/c1-13-25-26-27-28(13)17-5-2-4-16(12-17)24-20(31)19(30)23-11-3-10-22-18(29)14-6-8-15(21)9-7-14/h2,4-9,12H,3,10-11H2,1H3,(H,22,29)(H,23,30)(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOHQXGIJBXKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C(=O)NCCCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 3-aminopropylamine to form N-(4-bromobenzoyl)-3-aminopropylamine.

    Tetrazole Formation: Separately, 3-aminophenyl is reacted with sodium azide and a suitable catalyst to form 3-(5-methyltetrazol-1-yl)phenylamine.

    Final Coupling: The final step involves coupling N-(4-bromobenzoyl)-3-aminopropylamine with 3-(5-methyltetrazol-1-yl)phenylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the bromobenzoyl group or the tetrazole ring.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the bromobenzoyl or tetrazole groups.

    Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(4-chlorobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
  • N-[3-[(4-fluorobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide
  • N-[3-[(4-iodobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide

Uniqueness

The presence of the bromine atom in the bromobenzoyl group imparts unique reactivity and interaction properties to N-[3-[(4-bromobenzoyl)amino]propyl]-N’-[3-(5-methyltetrazol-1-yl)phenyl]oxamide. This makes it distinct from its chlorinated, fluorinated, or iodinated analogs, which may exhibit different chemical and biological behaviors.

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